Synthesis Efficiency: High-Yield Preparation of 3,4-Dihydronaphthalen-2-yl Triflate vs. Analogous Triflates
The synthesis of 3,4-dihydronaphthalen-2-yl triflate from β-tetralone proceeds with significantly higher yield (93-97%) compared to analogous bis-triflate formations from similar substrates. This high efficiency translates directly to lower cost of goods in multi-step synthesis sequences. [1]
| Evidence Dimension | Isolated Yield of Triflate from Ketone Precursor |
|---|---|
| Target Compound Data | 93-97% (from β-tetralone using N-phenylbis(trifluoromethanesulfonimide) and potassium tert-butoxide in THF at -20°C to 0°C) |
| Comparator Or Baseline | Analogous bis-triflate formation from a related dihydronaphthalene derivative: 46% overall yield (using 2 equiv triflic anhydride and Et3N in CHCl3) |
| Quantified Difference | +47 to +51 percentage points (2.0-2.1× higher yield) |
| Conditions | Target: β-tetralone, N-phenylbis(trifluoromethanesulfonimide), KOtBu, THF, -20°C to 0°C, 4 h. Comparator: Triflic anhydride, Et3N, CHCl3, one-pot procedure. |
Why This Matters
Higher synthetic yield reduces procurement cost per gram of intermediate, particularly critical when scaling to multi-gram quantities for medicinal chemistry campaigns.
- [1] Konishi H, Ueda T, Manabe K. Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate. Organic Syntheses, 2014, 91, 39-51. DOI: 10.15227/orgsyn.091.0039. View Source
